1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with a methyl and an isopropyl group
Vorbereitungsmethoden
The synthesis of 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol can be achieved through several methods. One common synthetic route involves the Steglich esterification, which uses N,N’-dicyclohexylcarbodiimide as a coupling reagent along with a catalytic amount of 4-dimethylaminopyridine . The reaction conditions typically involve room temperature and an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anticonvulsant properties . In medicine, it is being explored for its potential use in drug delivery systems due to its ability to enhance the permeability of hydrophilic drugs .
Wirkmechanismus
The mechanism of action of 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol involves its interaction with specific molecular targets and pathways. It is believed to enhance the permeability of hydrophilic drugs by forming bonds that are capable of undergoing enzymatic cleavage in the body . This property makes it a valuable compound for drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol can be compared to other similar compounds such as 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}ethanol and 1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}butanol. These compounds share a similar cyclohexyl ring structure but differ in the length and nature of the alkyl chain attached to the oxygen atom.
Eigenschaften
CAS-Nummer |
404344-45-2 |
---|---|
Molekularformel |
C13H26O2 |
Molekulargewicht |
214.34 g/mol |
IUPAC-Name |
1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-2-ol |
InChI |
InChI=1S/C13H26O2/c1-9(2)12-6-5-10(3)7-13(12)15-8-11(4)14/h9-14H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1 |
InChI-Schlüssel |
YYCMDSULBAGVMH-IBSWDFHHSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(C)O)C(C)C |
Kanonische SMILES |
CC1CCC(C(C1)OCC(C)O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.